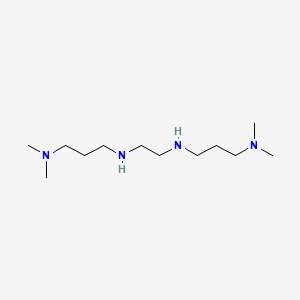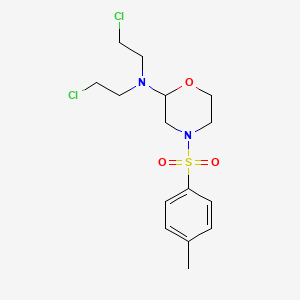
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines have been extensively studied due to their antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Méthodes De Préparation
The synthesis of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide typically involves the oxidative cyclocondensation of 2-aminophenols . This method has been used to prepare various phenoxazine derivatives, including chandrananimycin A . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenoxazine derivatives .
Applications De Recherche Scientifique
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it has applications in the textile industry as a dyeing agent for silk .
Mécanisme D'action
The mechanism of action of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide involves its interaction with various molecular targets and pathways. For example, actinomycin D, a compound containing a phenoxazine moiety, functions as an antibiotic and anticancer agent by intercalating into DNA and inhibiting RNA synthesis . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application.
Comparaison Avec Des Composés Similaires
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide can be compared with other phenoxazine derivatives such as actinomycin D, exfoliazone, and chandrananimycin A . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, actinomycin D is well-known for its strong antitumor properties, while chandrananimycin A has been studied for its ability to inhibit indoleamine 2,3-dioxygenase .
Propriétés
Numéro CAS |
64790-25-6 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
N-(3-oxo-10,10a-dihydrophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7,11,16H,1H3,(H,15,17) |
Clé InChI |
FUTDGMZYJWFTMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2C(=CC1=O)OC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)




![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)



![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
